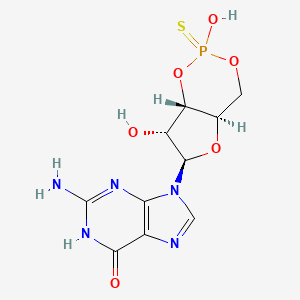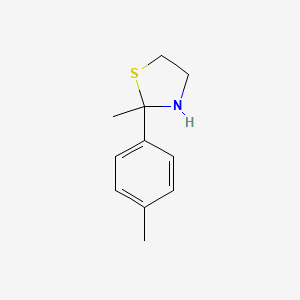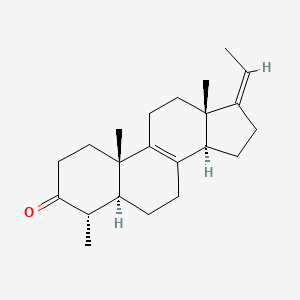
Sulfo-Cyanine5.5 dUTP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfo-Cyanine5.5 deoxyuridine triphosphate (dUTP) is a modified nucleoside triphosphate used for the enzymatic labeling of DNA. This compound is a derivative of the far-red emitting dye, Sulfo-Cyanine5.5, which is known for its excellent signal-to-noise ratio due to minimal biological fluorescence background in its emission range . Sulfo-Cyanine5.5 dUTP is widely used in molecular biology for applications such as fluorescence in situ hybridization (FISH) and other fluorescence-based molecular biology experiments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cyanine5.5 dUTP involves the conjugation of Sulfo-Cyanine5.5 dye to deoxyuridine triphosphate. The process typically includes the following steps:
Activation of Sulfo-Cyanine5.5 Dye: The dye is activated using a suitable activating agent such as NHS ester chemistry.
Conjugation to dUTP: The activated dye is then conjugated to deoxyuridine triphosphate under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the dye and its activation.
Conjugation and Purification: Conjugation of the dye to dUTP followed by purification using techniques such as HPLC to achieve high purity.
化学反応の分析
Types of Reactions
Sulfo-Cyanine5.5 dUTP primarily undergoes substitution reactions during its synthesis and application. The key reactions include:
Nucleophilic Substitution: The conjugation of the activated dye to dUTP involves nucleophilic substitution reactions.
Enzymatic Incorporation: During its application, this compound is incorporated into DNA strands by enzymes such as Taq polymerase.
Common Reagents and Conditions
Activating Agents: NHS ester for dye activation.
Enzymes: Taq polymerase for DNA incorporation.
Reaction Conditions: Controlled temperature and pH to ensure optimal reaction efficiency.
Major Products
The major product of these reactions is the labeled DNA strand, which can be detected using fluorescence techniques due to the presence of the Sulfo-Cyanine5.5 dye .
科学的研究の応用
Sulfo-Cyanine5.5 dUTP has a wide range of applications in scientific research:
Molecular Biology: Used in techniques such as FISH for detecting specific DNA sequences.
Medical Research: Employed in diagnostic assays to detect genetic mutations and other abnormalities.
Chemistry: Utilized in studies involving DNA-protein interactions and other biochemical processes.
Industry: Applied in the development of diagnostic kits and other biotechnology products
作用機序
Sulfo-Cyanine5.5 dUTP exerts its effects through its incorporation into DNA strands during enzymatic reactions. The Sulfo-Cyanine5.5 dye provides a fluorescent signal that can be detected using appropriate fluorescence detection methods. The molecular targets include DNA sequences that are complementary to the labeled probe .
類似化合物との比較
Similar Compounds
Sulfo-Cyanine3 dUTP: Another fluorescently labeled dUTP with a different emission range.
BDP-FL dUTP: A fluorescent dUTP with a different fluorophore.
Amino-11 dUTP: A modified dUTP with an amino linker.
Uniqueness
Sulfo-Cyanine5.5 dUTP is unique due to its far-red emission, which provides a high signal-to-noise ratio and minimal background interference. This makes it particularly useful for applications requiring high sensitivity and specificity .
特性
分子式 |
C58H63Li6N6O28P3S4 |
|---|---|
分子量 |
1555 g/mol |
IUPAC名 |
hexalithium;3-[6-[[6-[3-[1-[(2R,4S,5R)-4-hydroxy-5-[[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-1,1-dimethyl-2-[5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C58H69N6O28P3S4.6Li/c1-57(2)48(62(5)42-23-21-38-40(53(42)57)28-36(96(77,78)79)30-46(38)98(83,84)85)17-9-6-10-18-49-58(3,4)54-41-29-37(97(80,81)82)31-47(99(86,87)88)39(41)22-24-43(54)63(49)27-14-8-12-20-50(66)59-25-13-7-11-19-51(67)60-26-15-16-35-33-64(56(69)61-55(35)68)52-32-44(65)45(90-52)34-89-94(73,74)92-95(75,76)91-93(70,71)72;;;;;;/h6,9-10,17-18,21-24,28-31,33,44-45,52,65H,7-8,11-14,19-20,25-27,32,34H2,1-5H3,(H10-,59,60,61,66,67,68,69,70,71,72,73,74,75,76,77,78,79,80,81,82,83,84,85,86,87,88);;;;;;/q;6*+1/p-6/t44-,45+,52+;;;;;;/m0....../s1 |
InChIキー |
BUZRZWDNFOVJDE-ORVGLFDYSA-H |
異性体SMILES |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)NCC#CC6=CN(C(=O)NC6=O)[C@H]7C[C@@H]([C@H](O7)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC8=C5C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C |
正規SMILES |
[Li+].[Li+].[Li+].[Li+].[Li+].[Li+].CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCCCC(=O)NCC#CC6=CN(C(=O)NC6=O)C7CC(C(O7)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)C=CC8=C5C=C(C=C8S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(6Ar,6bs,8ar,9r,11as,11bs)-6a,8a-dimethyl-9-[(2r)-6-methylheptan-2-yl]-1,2,3,5,6,6a,6b,7,8,8a,9,10,11,11a,11b,12-hexadecahydroindeno[5,4-f]pyrimido[1,2-a]quinoline](/img/structure/B14759852.png)

![5-(octanoylamino)-2-[(E)-2-[4-(octanoylamino)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B14759861.png)





![1-(6,6-Dimethylbicyclo[3.1.0]hexan-3-yl)ethan-1-one](/img/structure/B14759906.png)

